molecular formula C14H10Cl2FNO B5854905 N-(3,4-dichlorobenzyl)-3-fluorobenzamide

N-(3,4-dichlorobenzyl)-3-fluorobenzamide

Cat. No. B5854905
M. Wt: 298.1 g/mol
InChI Key: VSDUXEIRDDVLMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dichlorobenzyl)-3-fluorobenzamide, also known as DCB-F, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It belongs to the class of amides and is synthesized through a multi-step process involving several chemical reactions.

Mechanism of Action

The mechanism of action of N-(3,4-dichlorobenzyl)-3-fluorobenzamide is not fully understood, but it is believed to work by disrupting the cell membrane of microorganisms and cancer cells. This disrupts their normal functioning and leads to their death.
Biochemical and Physiological Effects
N-(3,4-dichlorobenzyl)-3-fluorobenzamide has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes and proteins, which can lead to changes in cellular metabolism and function. N-(3,4-dichlorobenzyl)-3-fluorobenzamide has also been shown to affect the expression of certain genes, which can have downstream effects on cellular processes.

Advantages and Limitations for Lab Experiments

N-(3,4-dichlorobenzyl)-3-fluorobenzamide has several advantages for use in lab experiments. It is readily available and relatively easy to synthesize, making it a cost-effective option for researchers. It also has a wide range of potential applications, making it a versatile tool for scientific research.
However, there are also limitations to the use of N-(3,4-dichlorobenzyl)-3-fluorobenzamide in lab experiments. It can be toxic to certain cell types at high concentrations, which can limit its usefulness in certain applications. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several potential future directions for research involving N-(3,4-dichlorobenzyl)-3-fluorobenzamide. One area of interest is the development of new drugs and therapies based on the compound's antifungal, antibacterial, and anti-cancer properties. Another area of interest is the elucidation of N-(3,4-dichlorobenzyl)-3-fluorobenzamide's mechanism of action, which could provide insights into cellular processes and lead to the development of new drugs and therapies. Finally, research into the toxicity and safety of N-(3,4-dichlorobenzyl)-3-fluorobenzamide could help to determine its suitability for use in various applications.

Synthesis Methods

The synthesis of N-(3,4-dichlorobenzyl)-3-fluorobenzamide involves the reaction of 3,4-dichlorobenzyl chloride and 3-fluoroaniline in the presence of a base such as potassium carbonate. The resulting product is then purified through recrystallization to obtain N-(3,4-dichlorobenzyl)-3-fluorobenzamide in its pure form.

Scientific Research Applications

N-(3,4-dichlorobenzyl)-3-fluorobenzamide has been extensively studied for its potential applications in scientific research. It has been found to have antifungal and antibacterial properties, making it a promising candidate for use in the development of new drugs and therapies. N-(3,4-dichlorobenzyl)-3-fluorobenzamide has also been shown to inhibit the growth of cancer cells, making it a potential anti-cancer agent.

properties

IUPAC Name

N-[(3,4-dichlorophenyl)methyl]-3-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2FNO/c15-12-5-4-9(6-13(12)16)8-18-14(19)10-2-1-3-11(17)7-10/h1-7H,8H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSDUXEIRDDVLMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)NCC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dichlorobenzyl)-3-fluorobenzamide

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